molecular formula C9H6Cl2N4OS B8494598 3,6-dichloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide

3,6-dichloro-N-(3-methyl-1,2,4-thiadiazol-5-yl)pyridine-2-carboxamide

Cat. No. B8494598
M. Wt: 289.14 g/mol
InChI Key: ZROJWJBIHMLMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338460B2

Procedure details

12 g of 5-amino-3-methyl-1,2,4-thiadiazole, 21.1 g of N-hydroxybenzotriazole hydrate and 29.8 g of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride were added to a chloroform (500 ml) solution of 21 g of 3,6-dichloro-2-pyridinecarboxylic acid, and stirred at room temperature for 1 hour and then stirred overnight at 50° C. The reaction liquid was diluted with chloroform, then washed with aqueous 0.2 N hydrochloric acid solution, water and saturated saline water. After this was dried with anhydrous magnesium sulfate, the solvent was evaporated away under reduced pressure, and ethyl acetate was added to the resulting residue for crystallization to obtain 22.7 g of the entitled compound as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][N:5]=[C:4]([CH3:7])[N:3]=1.O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.[Cl:31][C:32]1[C:33]([C:39](O)=[O:40])=[N:34][C:35]([Cl:38])=[CH:36][CH:37]=1>C(Cl)(Cl)Cl>[Cl:31][C:32]1[C:33]([C:39]([NH:1][C:2]2[S:6][N:5]=[C:4]([CH3:7])[N:3]=2)=[O:40])=[N:34][C:35]([Cl:38])=[CH:36][CH:37]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC1=NC(=NS1)C
Name
Quantity
21.1 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
29.8 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
21 g
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight at 50° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WASH
Type
WASH
Details
washed with aqueous 0.2 N hydrochloric acid solution, water and saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After this was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure, and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the resulting residue for crystallization

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=NC(=CC1)Cl)C(=O)NC1=NC(=NS1)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.